

Endophenazine D molecular formula and CAS number

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Compound of Interest

Compound Name: Endophenazine D

Cat. No.: B15564446

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Endophenazine D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Endophenazine D**, a member of the phenazine family of natural products. This document collates available data on its chemical properties, biosynthesis, and biological activities, supplemented with detailed experimental protocols and illustrative diagrams to support further research and development.

Core Molecular Identifiers

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₆ N ₂ O ₇	PubChem
CAS Number	479415-44-6	PubChem

Quantitative Data Summary

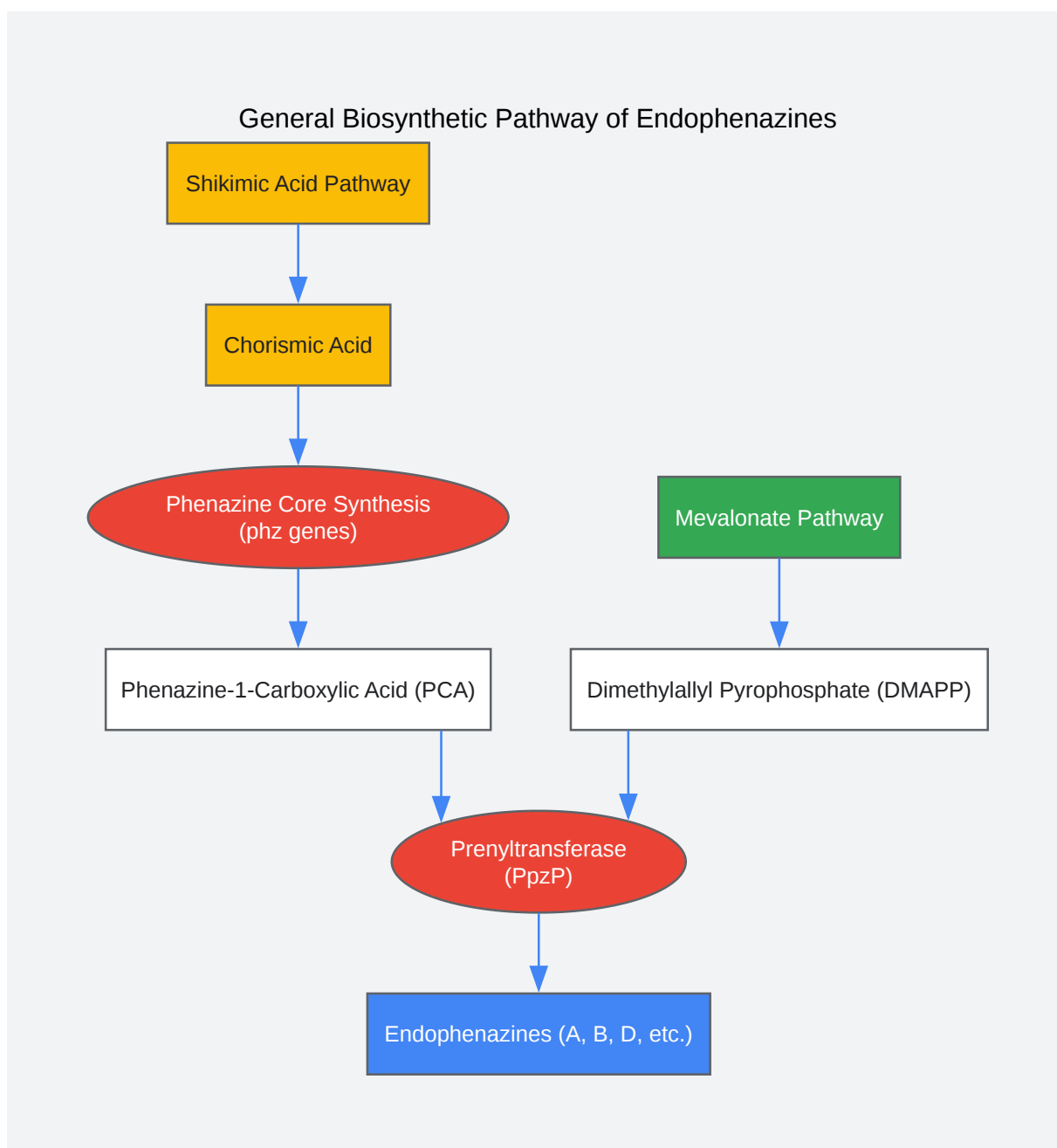
While specific quantitative biological data for **Endophenazine D** is limited in publicly accessible literature, data for the closely related and well-studied Endophenazine A provides a valuable reference for the potential activity of this compound class. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Endophenazine A against various microorganisms.

Test Organism	Strain	MIC (µg/mL)	Reference
Staphylococcus aureus	ATCC 25923	8 - 32	[1] [2]
Methicillin-Resistant Staphylococcus aureus (MRSA)	-	8 - 32	[1] [2]
Bacillus subtilis	-	-	[3]
Various Filamentous Fungi	-	-	[4]

Note: The biological activities of **Endophenazine D** are reported to include antimicrobial effects against Gram-positive bacteria and some filamentous fungi[\[4\]](#).

Biosynthesis of Endophenazines

Endophenazines are secondary metabolites produced by the endosymbiotic actinomycete, *Streptomyces anulatus*[\[4\]](#). Their biosynthesis originates from the shikimic acid pathway, leading to the formation of the core phenazine structure. This is followed by a prenylation step, a key modification for this class of compounds. The biosynthetic gene cluster for endophenazines has been identified and includes genes for the phenazine core structure, the mevalonate pathway (for the prenyl donor), and a prenyltransferase[\[5\]](#)[\[6\]](#)[\[7\]](#).



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Caption: General biosynthetic pathway of endophenazines.

Experimental Protocols

The following protocols are generalized from methods reported for the isolation and characterization of the endophenazine family of compounds. Researchers should optimize

these protocols for their specific laboratory conditions and instrumentation.

Protocol 1: Fermentation and Extraction

This protocol outlines the cultivation of *Streptomyces anulatus* and the subsequent extraction of endophenazines.

Materials:

- *Streptomyces anulatus* culture
- ISP2 broth medium
- Ethyl acetate
- Rotary evaporator

Procedure:

- Fermentation: Inoculate a suitable volume of ISP2 broth medium with *Streptomyces anulatus*. Incubate the culture on a rotary shaker at room temperature for 5-7 days[3][8].
- Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers[8].
- Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract[3].

Protocol 2: Purification by Chromatography

This protocol describes the purification of **Endophenazine D** from the crude extract.

Materials:

- Crude extract
- Silica gel for column chromatography

- Hexane
- Ethyl acetate
- Methanol
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

- Silica Gel Chromatography: Perform silica gel column chromatography on the crude extract. Elute the column with a gradient of hexane and ethyl acetate to separate the fractions[3][9].
- Fraction Analysis: Monitor the collected fractions by Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing the desired endophenazine[9][10].
- HPLC Purification: Further purify the active fractions using a preparative HPLC system with a C18 reversed-phase column. A gradient of methanol in water is typically used for elution[3][8].

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **Endophenazine D**.

Materials:

- Purified **Endophenazine D**
- Test microorganism (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer

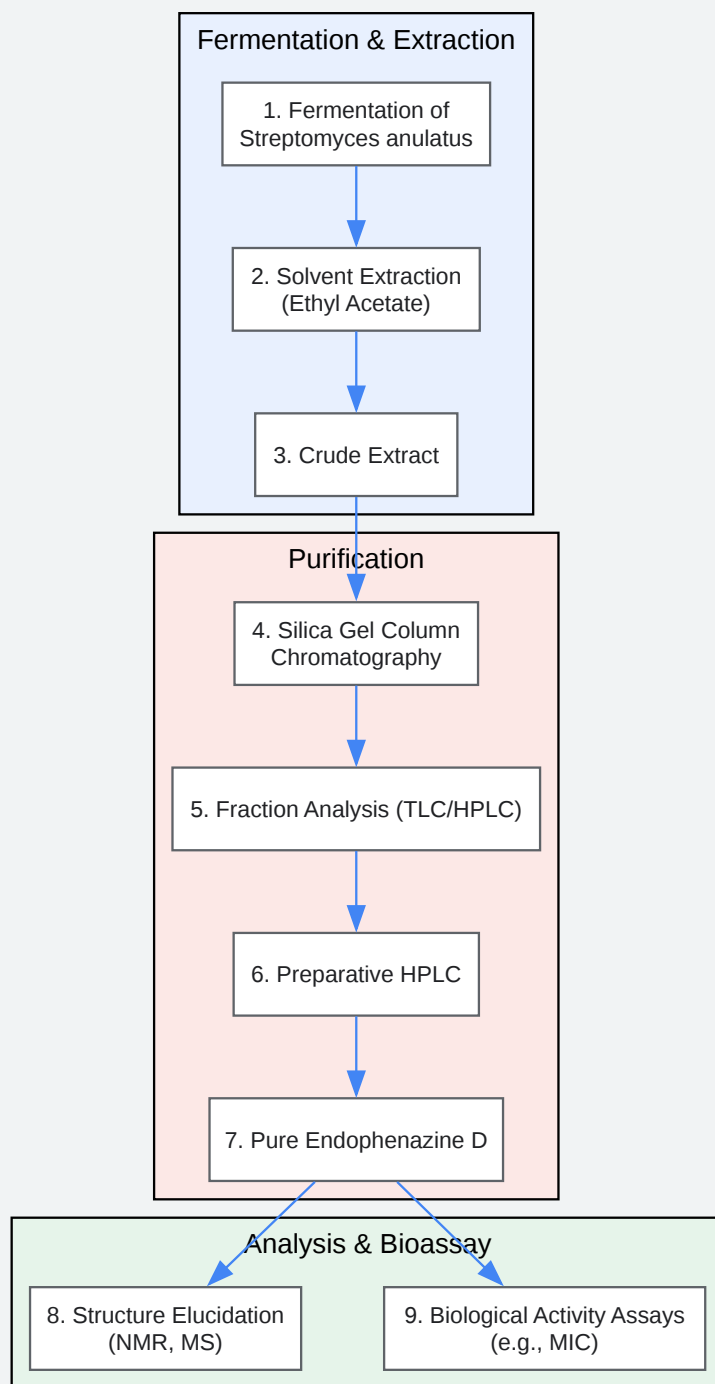
Procedure:

- Stock Solution: Prepare a stock solution of **Endophenazine D** in a suitable solvent (e.g., DMSO)[11].
- Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in MHB to achieve a range of concentrations[3][11].
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in MHB (e.g., to a 0.5 McFarland standard)[11].
- Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound[11].
- Incubation: Incubate the plate at 37°C for 18-24 hours[3][11].
- MIC Determination: The MIC is the lowest concentration of **Endophenazine D** that results in the complete inhibition of visible microbial growth[3][11].

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and purification of endophenazines from a microbial culture.

General Experimental Workflow for Endophenazine Isolation

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Caption: A typical experimental workflow for the isolation and characterization of endophenazines.

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